N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine
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Overview
Description
N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine is a complex organic compound that features a thiophene ring, a pyridine ring, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine typically involves multiple steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl group in the presence of a palladium catalyst.
Pyridine Ring Functionalization: The pyridine ring is functionalized with the ethynyl-thiophene group through a nucleophilic substitution reaction.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced forms of the ethynyl group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Ethynylpyridine: A compound featuring an ethynyl group attached to a pyridine ring.
Uniqueness
N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine is unique due to its combination of a thiophene ring, a pyridine ring, and an ethynyl group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
87148-49-0 |
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Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[5-(2-thiophen-2-ylethynyl)pyridin-2-yl]oxyethanamine |
InChI |
InChI=1S/C17H20N2OS/c1-3-19(4-2)11-12-20-17-10-8-15(14-18-17)7-9-16-6-5-13-21-16/h5-6,8,10,13-14H,3-4,11-12H2,1-2H3 |
InChI Key |
IEEPCBUQDFUDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C#CC2=CC=CS2 |
Origin of Product |
United States |
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